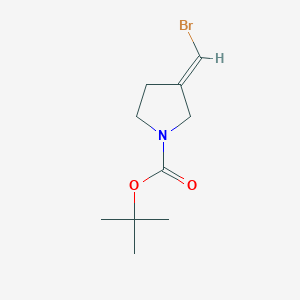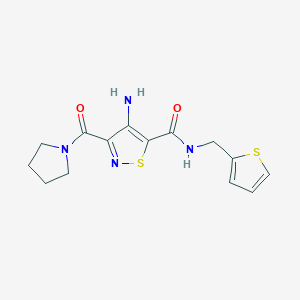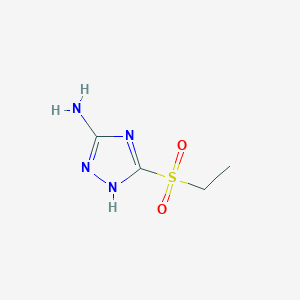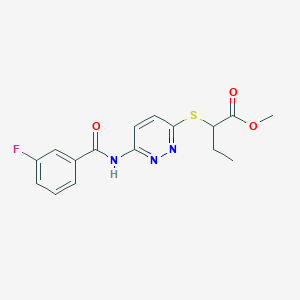
5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride, also known as AZD 9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for the treatment of non-small cell lung cancer (NSCLC).
Applications De Recherche Scientifique
Antimicrobial Activity
Research has demonstrated that derivatives of azetidinone, which include the 1,2,4-oxadiazole ring structure similar to 5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride, exhibit significant antimicrobial properties. Studies have focused on the synthesis and characterization of these compounds and their efficacy against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Dodiya, Shihory, & Desai, 2012); (Desai & Dodiya, 2014).
Cancer Research
Compounds with the 1,2,4-oxadiazole moiety, akin to the compound , have been studied for their potential in cancer treatment. One study identified a novel apoptosis inducer with this structure, which exhibited activity against several breast and colorectal cancer cell lines. This highlights the compound's potential role in cancer therapeutics (Zhang et al., 2005).
Synthesis and Scale-Up for Preclinical Studies
The efficient scale-up synthesis of compounds containing the 1,2,4-oxadiazole ring is crucial for preclinical studies. An example is the synthesis of BMS-520, a selective S1P1 receptor agonist, demonstrating the relevance of these compounds in drug development (Hou et al., 2016).
Anticonvulsant Studies
Derivatives of azetidinone and oxadiazoles have been evaluated for their anticonvulsant properties. Such studies explore the potential therapeutic use of these compounds in treating convulsive disorders (Saini, 2018).
Propriétés
IUPAC Name |
5-(azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O.ClH/c7-4(8)5-10-6(12-11-5)3-1-9-2-3;/h3-4,9H,1-2H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMNGUGXPNWSCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2378085.png)






![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide](/img/structure/B2378096.png)

![4-(6-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B2378099.png)
![Carbamic acid, [4-(bromomethyl)-2-chlorophenyl]-, 1,1-dimethylethyl ester](/img/structure/B2378100.png)
![N-[4-(2-hydroxy-2-methylpropoxy)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2378101.png)
![3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid](/img/structure/B2378102.png)